4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-3-26-19-13-18(20-14(2)21-19)22-6-8-23(9-7-22)29(24,25)15-4-5-16-17(12-15)28-11-10-27-16/h4-5,12-13H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRRSRVDFHHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid.
Reaction with piperazine: The sulfonyl chloride intermediate is then reacted with piperazine to form the piperazinyl derivative.
Coupling with 6-ethoxy-2-methylpyrimidine: Finally, the piperazinyl derivative is coupled with 6-ethoxy-2-methylpyrimidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazinyl and pyrimidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine moiety could yield a dioxane derivative, while reduction of the sulfonyl group could produce a sulfide.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential in treating various diseases. Its structure allows it to interact with multiple biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes critical for tumor growth and survival.
- Antidiabetic Properties : Research indicates that related compounds show promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. For example, studies report IC50 values significantly lower than standard antidiabetic drugs like acarbose .
Biological Research
In addition to its medicinal applications, the compound is utilized in biological research to explore its interactions with cellular pathways.
- Enzyme Inhibition Studies : The sulfonamide group in the compound enhances its ability to inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in various metabolic pathways.
- Receptor Binding Studies : The compound's affinity for neurotransmitter receptors (e.g., serotonin and dopamine receptors) is under investigation for potential neuropharmacological applications.
Industrial Applications
The synthesis of this compound involves complex chemical processes that can be optimized for industrial production.
- Synthesis Methodologies : Various synthetic routes have been developed to produce this compound efficiently, including multi-step reactions involving ring-closing metathesis and sulfonylation techniques .
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound demonstrated that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations .
Case Study 2: Antidiabetic Efficacy
Another research project focused on the antidiabetic effects of related benzothiazole derivatives showed that these compounds inhibited α-glucosidase with IC50 values ranging from 2.62 to 10.11 μM, outperforming acarbose (IC50 = 37.38 μM). This suggests a potential therapeutic application in managing diabetes.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Compound L3 (4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carbonyl]-2-(furan-2-yl)quinoline)
- Molecular Weight : 469.49
- Key Differences: Replaces pyrimidine with quinoline, enhancing π-π stacking but reducing solubility. Furan substituent introduces metabolic liability via CYP450 oxidation .
Compound T50101 (1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one)
Piperazine Substituent Variations
4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine (CAS 1189882-02-7)
- Molecular Weight : ~450 (estimated)
- Key Differences :
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]pyrimidine, hydrochloride (CAS 21280-13-7)
Pharmacological Profile Comparisons
Physicochemical and ADME Properties
| Property | Target Compound | L3 | T50101 | CAS 1189882-02-7 |
|---|---|---|---|---|
| Molecular Weight | 420.5 | 469.49 | 456.51 | ~450 |
| logP (Predicted) | ~2.8 | ~3.2 | ~3.5 | ~2.0 |
| Solubility (aq., mg/mL) | <0.1 | <0.05 | <0.01 | ~0.5 |
| Metabolic Stability | Moderate | Low | Low | High |
Notes:
- The ethoxy group in the target compound balances lipophilicity and metabolic stability compared to morpholine (higher solubility) or benzofuran (lower stability) .
- Sulfonyl-piperazine derivatives generally exhibit improved target engagement over carbonyl analogs due to stronger H-bond acceptor capacity .
Biological Activity
The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Benzodioxine Ring : The benzodioxine structure is synthesized from catechol and ethylene glycol.
- Sulfonylation : The benzodioxine is sulfonylated using a sulfonyl chloride in an alkaline medium.
- Piperazine Linkage : The sulfonylated benzodioxine is reacted with piperazine derivatives to form the desired compound.
- Final Modifications : Ethoxy and methyl groups are introduced at specific positions on the pyrimidine ring to yield the final product.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole moiety have shown effectiveness against various cancer cell lines, including Hep3B liver cancer cells, through mechanisms such as cell cycle arrest and induction of apoptosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Compounds with piperazine linkages have demonstrated AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Similar compounds have been shown to inhibit urease, which is relevant in treating conditions like urinary tract infections .
Antioxidant Properties
The antioxidant capacity of related compounds has been assessed using DPPH assays, indicating that these compounds can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
The biological effects of this compound are primarily mediated through:
- Receptor Binding : The compound may interact with various receptors, modulating their activity.
- Enzyme Interaction : By binding to specific enzymes, it alters their function and influences metabolic pathways.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Anticancer Efficacy : A study reported that a related benzodioxole derivative significantly inhibited cell proliferation in Hep3B cells by inducing cell cycle arrest at the G2-M phase .
- Enzyme Inhibition : Another study highlighted the efficacy of piperazine derivatives in inhibiting AChE and urease, suggesting their potential in pharmacological applications against neurodegenerative disorders and infections .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between the sulfonyl chloride derivative of 2,3-dihydro-1,4-benzodioxine and the piperazine-pyrimidine core. Key steps include:
- Sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with the piperazine moiety under anhydrous conditions (e.g., DCM, triethylamine).
- Pyrimidine Functionalization : Introducing the ethoxy and methyl groups via alkylation or Mitsunobu reactions.
- Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediates. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yield .
Q. What spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and ~4.1 ppm for OCH₂).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation.
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line viability, protein expression levels). Mitigation strategies include:
- Orthogonal Assays : Validate activity using both cell-based (e.g., HEK293T) and cell-free (e.g., enzyme inhibition) systems.
- Dose-Response Curves : Compare IC₅₀ values across platforms.
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
Q. What computational modeling approaches predict binding affinity and selectivity for neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with dopamine or serotonin receptors. Prioritize binding pockets with conserved sulfonyl-piperazine interactions.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for selectivity against off-target kinases .
Q. What strategies identify and quantify synthesis-related impurities or degradation products?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities.
- Spiking Experiments : Compare retention times with reference standards (e.g., EP impurities) for quantification .
Q. How do the ethoxy and sulfonyl groups influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Ethoxy Group : Electron-donating effect stabilizes adjacent pyrimidine ring, reducing electrophilicity at C4.
- Sulfonyl Group : Electron-withdrawing nature enhances piperazine’s nucleophilicity, facilitating reactions at the sulfonamide nitrogen.
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to map frontier molecular orbitals and predict reactive sites .
Q. What experimental designs are critical for evaluating pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and PAMPA for permeability.
- In Vivo Studies : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24 hours for LC-MS/MS analysis.
- Toxicokinetics : Monitor AUC, Cₘₐₓ, and half-life in repeat-dose studies (28 days) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
